1-Cyclopropylcyclopropan-1-ol
Overview
Description
1-Cyclopropylcyclopropan-1-ol is an organic compound with the molecular formula C6H10O It is characterized by the presence of two cyclopropane rings and a hydroxyl group attached to one of the cyclopropane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropylcyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of methyl cyclopropane carboxylate with ethylmagnesium bromide, followed by hydrolysis . This method typically requires the use of anhydrous conditions and careful control of reaction temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the development of catalytic systems for the regio-, diastereo-, and enantio-selective synthesis of cyclopropanes can be applied to optimize the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropylcyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclopropylcyclopropane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopropylcyclopropanone or cyclopropylcyclopropanal.
Reduction: Cyclopropylcyclopropane.
Substitution: Various substituted cyclopropylcyclopropanes depending on the substituent introduced.
Scientific Research Applications
1-Cyclopropylcyclopropan-1-ol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclopropane rings.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclopropylcyclopropan-1-ol involves its interaction with molecular targets through its hydroxyl group and cyclopropane rings. The hydroxyl group can participate in hydrogen bonding and other interactions, while the cyclopropane rings can impose conformational rigidity on the molecule, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Similar structure but with only one cyclopropane ring.
Cyclopropylcyclopropane: Lacks the hydroxyl group present in 1-cyclopropylcyclopropan-1-ol.
Cyclopropylcyclopropanone: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of two cyclopropane rings and a hydroxyl group, which confer distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-cyclopropylcyclopropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6(3-4-6)5-1-2-5/h5,7H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSLLWAWZBUTHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CC2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54251-80-8 | |
Record name | [1,1'-bi(cyclopropane)]-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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